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N,N',N''-triacetylchitotriose -

N,N',N''-triacetylchitotriose

Catalog Number: EVT-1568465
CAS Number:
Molecular Formula: C24H41N3O16
Molecular Weight: 627.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N',N''-triacetylchitotriose is a synthetic oligosaccharide derived from chitin, a biopolymer found in the exoskeletons of crustaceans and the cell walls of fungi. This compound consists of three N-acetylglucosamine units, each acetylated at the amino group, making it a triacetylated derivative of chitotriose. Its primary use lies in biochemical assays, particularly as a substrate for chitinase enzymes, which hydrolyze glycosidic bonds in chitin and its derivatives.

Source

N,N',N''-triacetylchitotriose is synthesized from chitin or chitosan through chemical acetylation processes. Chitin is typically obtained from crustacean shells, while chitosan is derived from deacetylated chitin. The compound can also be produced using enzymatic methods that utilize specific enzymes to facilitate the acetylation process.

Classification

N,N',N''-triacetylchitotriose belongs to the class of oligosaccharides and is categorized under glycosides due to its glycosidic linkages. It is also classified as a substrate for glycoside hydrolases, particularly chitinases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in chitin and its derivatives.

Synthesis Analysis

Methods

The synthesis of N,N',N''-triacetylchitotriose can be achieved through both chemical and enzymatic methods:

  1. Chemical Synthesis:
    • Acetylation: Chitotriose trihydrochloride is treated with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to yield N,N',N''-triacetylchitotriose. This process involves the substitution of hydrogen atoms in the amino groups with acetyl groups.
    • Purification: The product is purified through crystallization or chromatography to obtain a high-purity compound suitable for further applications.
  2. Enzymatic Synthesis:
    • Enzymatic methods involve using specific acetyltransferases that catalyze the transfer of acetyl groups from acetic acid to the amino groups of chitotriose, producing N,N',N''-triacetylchitotriose with potentially higher specificity and milder reaction conditions .

Technical Details

The reaction conditions for chemical synthesis typically require controlled temperatures and pH levels to optimize yield and purity. For enzymatic synthesis, factors such as enzyme concentration, substrate concentration, temperature, and reaction time are critical for achieving desired outcomes.

Molecular Structure Analysis

Structure

N,N',N''-triacetylchitotriose has a linear structure composed of three N-acetylglucosamine units linked by β(1→4) glycosidic bonds. The molecular formula is C12H21N3O12, and its molecular weight is approximately 351.31 g/mol.

Chemical Reactions Analysis

Reactions

N,N',N''-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis process cleaves the glycosidic bonds, resulting in the release of N-acetylglucosamine units and 4-nitrophenol when used as a substrate with chromogenic modifications .

Technical Details

  • Enzymes Involved: Chitinase enzymes catalyze the hydrolysis.
  • Reaction Conditions: Typically performed in phosphate buffer solutions at pH 6.0–7.0 and at temperatures around 37°C to mimic physiological conditions.
  • Products: The hydrolysis yields chromogenic products that can be quantified spectrophotometrically .
Mechanism of Action

The mechanism by which N,N',N''-triacetylchitotriose interacts with chitinase involves substrate binding followed by cleavage of the glycosidic bond. The enzyme's active site facilitates this interaction, leading to the formation of products that include free N-acetylglucosamine units and chromogenic markers like 4-nitrophenol.

Process Data

  1. Substrate Binding: The triacetylchitotriose binds to the active site of chitinase.
  2. Catalytic Cleavage: The enzyme catalyzes the hydrolysis of glycosidic bonds.
  3. Product Release: Hydrolyzed products are released, which can be measured for enzymatic activity assessment.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under dry conditions but may degrade in humid environments.

Chemical Properties

  • pH Stability Range: Stable between pH 5 to 8.
  • Melting Point: Not extensively documented but generally expected to decompose rather than melt at high temperatures.

Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm structural integrity and purity .

Applications

N,N',N''-triacetylchitotriose has several scientific applications:

  1. Biochemical Assays: It serves as a substrate for measuring chitinase activity in various biological samples, aiding in research related to fungal infections and pest resistance in plants.
  2. Enzyme Inhibition Studies: It acts as a competitive inhibitor for lysozyme activity, providing insights into enzyme kinetics .
  3. Elicitors in Plant Biology: Compounds derived from N,N',N''-triacetylchitotriose have been shown to induce phytoalexin production in plants, enhancing their defense mechanisms against pathogens .
Structural Characterization of N,N',N''-Triacetylchitotriose

Chemical Identity and IUPAC Nomenclature

N,N',N''-Triacetylchitotriose (TriNAG₃) is a defined chitin-derived oligosaccharide with the molecular formula C₂₄H₄₁N₃O₁₆ and a molecular weight of 627.6 g/mol. Its systematic IUPAC name is O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-O-[2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-2-acetamido-2-deoxy-D-glucopyranose, reflecting its trisaccharide structure of three β(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units [8] [9]. This naming convention precisely describes the glycosidic linkages, anomeric configurations (β), and substituents (N-acetyl groups). The compound is cataloged under multiple identifiers, including PubChem CID 123774, CHEBI:143141, and CAS 38864-21-0, underscoring its biochemical significance [1] [8]. The terminal reducing end and two internal GlcNAc moieties create a polarized structure critical for molecular recognition.

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallography of protein complexes reveals that TriNAG₃ adopts a rigid, twisted boat conformation when bound to carbohydrate-recognition domains. In the complex with Moritella marina chitinase, the trisaccharide spans the enzyme’s catalytic groove, with the sugar rings positioned to maximize hydrogen bonding and van der Waals contacts [6]. The β(1→4) glycosidic linkages enforce a conserved dihedral angle (Φ/Ψ ≈ −60°/−120°) between sugar units, resulting in a characteristic V-shaped topology. Key stereochemical features include:

  • Equatorial substituents: All bulky groups (acetamido, hydroxyl) occupy equatorial positions, minimizing steric strain.
  • Intra-ring bonds: The GlcNAc pyranose rings maintain ᴵ⁴C₁ chair conformations, stabilized by hydrogen bonds between O5 and adjacent OH groups [6].
  • Crystal packing: Lattice interactions involve inter-oligosaccharide H-bonds between N-H of one residue and C=O of adjacent acetamido groups.

Table 1: Crystallographic Parameters of TriNAG₃ Complexes

Protein PartnerResolution (Å)Glycosidic Torsion Angles (Φ/Ψ)Key Interactions
Moritella marina Chitinase1.8−58°/−119° (GlcNAc1–GlcNAc2)H-bonds with D142, E144; CH/π with W246
Wheat Germ Agglutinin (B)2.0−62°/−115° (GlcNAc2–GlcNAc3)Stacking with W43; H-bonds with S62

Conformational Dynamics in Solution-State (NOESY, Molecular Mechanics)

Nuclear Magnetic Resonance (NMR) studies, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), demonstrate that TriNAG₃ exhibits greater conformational flexibility in solution than observed in crystal structures. When free in aqueous solution, the trisaccharide samples multiple rotameric states around glycosidic bonds, evidenced by:

  • Inter-residue NOEs: Weak NOE signals between H1 of reducing-end GlcNAc and H4 of adjacent GlcNAc indicate transient proximity (3.5–4.2 Å) [5] [7].
  • Molecular dynamics (MD) simulations: Predict a 20°–30° oscillation in Φ (C1–O–C4'–H4') and Ψ (H1–C1–O–C4') angles, permitting transitions between extended and bent conformers [7].

Upon binding lectins (e.g., wheat germ agglutinin B-domain or pseudohevein), conformational entropy decreases sharply, with the ligand adopting a single, protein-complementary topology. NMR titrations reveal two distinct binding modes in pseudohevein complexes:

  • Reducing-end anchored: The terminal GlcNAc engages Trp23 via CH/π stacking, while central residues form H-bonds with Tyr30 [5].
  • Non-reducing end anchored: The terminal sugar occupies the primary subsite, forming H-bonds with Ser19 and Glu28 [5].The binding is enthalpically driven (ΔH ≈ −50 kJ/mol), partially offset by entropic penalties (TΔS ≈ −15 kJ/mol), consistent with rigidification of the ligand [2] [5].

Table 2: NMR-Derived Parameters for TriNAG₃ in Solution and Bound States

StateNOE ConstraintsBackbone RMSD (Å)ΔH (kJ/mol)TΔS (kJ/mol)
Free (aqueous)15–20 per residue1.8–2.5--
Bound to WGA-B327 protein-ligand1.05 (backbone)−48.2−14.9
Bound to Pseudohevein342 protein-ligand1.14 (backbone)−52.7−16.3

Comparative Analysis with Analogous Chitin Oligosaccharides

TriNAG₃’s bioactivity and structural features diverge significantly from shorter/longer chitin oligomers and deacetylated analogs:

  • Size dependence: Binding affinity for wheat germ agglutinin increases 100-fold from chitobiose (GlcNAc)₂ (Kd ≈ 10⁻³ M) to TriNAG₃ (Kd ≈ 10⁻⁵ M), due to extended interfacial contacts. Chitotetraose (GlcNAc)₄ shows only marginally higher affinity than TriNAG₃, indicating trisaccharide saturation of the primary binding cleft [2] [9].
  • Acetylation pattern: Unlike partially deacetylated chitooligosaccharides (e.g., GlcN-GlcNAc-GlcN), TriNAG₃ lacks cationic charges, favoring hydrophobic stacking with aromatic residues (Trp, Tyr) over electrostatic interactions. Enzymatic deacetylation abolishes binding to strict chitinases but enables recognition by chitosanases [3] [9].
  • Solvent adaptation: In aprotic solvents (DMSO), TriNAG₃’s flexibility decreases by 40% compared to water, as measured by NMR relaxation. This reduces conformational entropy penalties upon binding but lowers intrinsic affinity due to weakened H-bonding capacity [7].
  • Bioproduction: Unlike chitobiose [(GlcNAc)₂]—producible via chitobiase hydrolysis—TriNAG₃ requires endochitinases (e.g., from Bacillus cereus) acting on chitin to yield defined trimers, with typical enzymatic yields of 35–75% [3].

Table 3: Comparative Structural and Functional Properties of Chitin Oligosaccharides

OligosaccharideDPKey Structural FeaturesAffinity for WGA (Kd)Enzymatic Production Yield
N-Acetylglucosamine1Monomeric unit; equatorial acetamido>10⁻² MChemical synthesis: >90%
Chitobiose2β(1→4) linkage; reducing end10⁻³ MChitobiase digestion: 60–80%
TriNAG₃3V-shaped topology; two glycosidic bonds10⁻⁵ MEndochitinase: 35–75%
Chitotetraose4Extended helix; three glycosidic bonds10⁻⁶ MLow (<20%); requires purification

Properties

Product Name

N,N',N''-triacetylchitotriose

IUPAC Name

N-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C24H41N3O16

Molecular Weight

627.6 g/mol

InChI

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)

InChI Key

LRDDKCYRFNJZBX-UHFFFAOYSA-N

Synonyms

(G1cNAC)3
N,N',N''- triacetyl chitotriose
N,N',N''-triacetyl chitotriose
N,N',N''-triacetylchitintriose
N,N',N''-triacetylchitotriose
N-acetylchitotriose
O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose
tri(N-acetyl-D-glucosamine)
tri-GlcNAc
triGlcNAc
tris(N-acetylglucosamine)

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O

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